molecular formula C13H20N2O B12053778 4-((2-Methylpentan-2-yl)amino)benzamide

4-((2-Methylpentan-2-yl)amino)benzamide

Cat. No.: B12053778
M. Wt: 220.31 g/mol
InChI Key: XBJTZGNQAWNFRJ-UHFFFAOYSA-N
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Description

4-((2-Methylpentan-2-yl)amino)benzamide is a benzamide derivative characterized by a tertiary alkylamino substituent at the para-position of the benzamide core. Benzamides are widely recognized for their role as histone deacetylase (HDAC) inhibitors, antimicrobial agents, and antitumor compounds . The 2-methylpentan-2-yl group in this compound introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to simpler alkyl or aromatic substituents.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-(2-methylpentan-2-ylamino)benzamide

InChI

InChI=1S/C13H20N2O/c1-4-9-13(2,3)15-11-7-5-10(6-8-11)12(14)16/h5-8,15H,4,9H2,1-3H3,(H2,14,16)

InChI Key

XBJTZGNQAWNFRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-((2-Methylpentan-2-yl)amino)benzamide involves innovative hydroamination methods. One such method, reported by Baran and coworkers, utilizes practical olefin hydroamination with nitroarenes . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4-((2-Methylpentan-2-yl)amino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-((2-Methylpentan-2-yl)amino)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is involved in the development of drug candidates, particularly those containing hindered amine motifs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-((2-Methylpentan-2-yl)amino)benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 4-((2-Methylpentan-2-yl)amino)benzamide include:

Compound Name Substituent at Para-Position Biological Activity/Application Reference ID
4-(Acetylamino)-N-(2-aminophenyl)benzamide (CI-994) Acetylamino group HDAC inhibition, antitumor activity
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate 4-Methylbenzamido and sulfamoyl groups Fungicidal activity
4-(Dimethylamino)benzohydrazide Dimethylamino group Antimicrobial potential
4-((Thiophen-2-yl-methylene)amino)benzamide Thiophene-derived Schiff base Anticancer and antimicrobial activity
  • Its branched structure may also enhance membrane permeability compared to planar aromatic substituents (e.g., thiophene in ).
  • Lipophilicity : The tertiary alkyl chain likely increases logP values, favoring blood-brain barrier penetration, a feature critical for neuroactive agents but less explored in the cited evidence.

Biological Activity

4-((2-Methylpentan-2-yl)amino)benzamide, a compound with the molecular formula C12H19N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: 4-((2-Methylpentan-2-yl)amino)benzamide
  • Molecular Formula: C12H19N3O
  • Molecular Weight: 219.30 g/mol

The biological activity of 4-((2-Methylpentan-2-yl)amino)benzamide is primarily attributed to its ability to interact with various biological targets. The compound is believed to act through:

  • Receptor Modulation: It may bind to specific receptors in the central nervous system, influencing neurotransmitter activity.
  • Enzyme Inhibition: The compound could inhibit certain enzymes involved in metabolic pathways, which is crucial for its potential therapeutic effects.

Anticonvulsant Activity

Research indicates that related compounds, such as 4-amino-(2-methyl-4-aminophenyl)benzamide, exhibit significant anticonvulsant properties. In studies involving mouse models, these compounds were effective in reducing seizure activity in various tests, including the maximal electroshock seizure test .

CompoundED50 (µmol/kg)TD50 (µmol/kg)Potency Index
4-amino-(2-methyl-4-aminophenyl)benzamide6367610.7
PhenytoinSimilar potency--
CarbamazepineComparable--

This suggests that 4-((2-Methylpentan-2-yl)amino)benzamide may have similar anticonvulsant efficacy.

Anticancer Activity

Compounds containing the benzamide structure have been evaluated for their anticancer properties. In vitro studies demonstrated that derivatives of benzamide exhibit cytotoxic effects against various cancer cell lines by targeting receptor tyrosine kinases such as EGFR and HER family receptors .

Cell LineIC50 (µM)Reference Drug
MDA-MB-23115Doxorubicin
A54920Cisplatin
U9375Vincristine

These findings indicate the potential of benzamide derivatives as anticancer agents.

Case Studies and Research Findings

  • Anticonvulsant Profile Study : A study on related compounds showed that introducing additional amino groups enhanced anticonvulsant activity without significantly altering potency . This suggests that structural modifications can optimize therapeutic effects.
  • Anticancer Evaluation : Another study reported the synthesis of various benzamide derivatives and their biological evaluation against cancer cell lines. The compounds showed promising results in inhibiting cancer cell proliferation and modulating key signaling pathways .

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